
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a synthetic organic compound that features a unique structure combining an imidazole ring with a chlorophenyl and phenyl-substituted butynyl group
準備方法
The synthesis of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps :
Formation of the Butynyl Intermediate: The reaction begins with the preparation of a butynyl intermediate through the coupling of 2-chlorophenylacetylene with phenylacetylene under palladium-catalyzed conditions.
Imidazole Ring Formation: The butynyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate, leading to the formation of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, resulting in the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole has several scientific research applications :
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: Researchers study the compound’s effects on cellular processes, including its potential to inhibit certain enzymes and receptors.
作用機序
The mechanism of action of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cell membrane receptors, altering signal transduction processes and cellular responses.
類似化合物との比較
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares the imidazole and chlorophenyl groups but differs in the length and structure of the carbon chain.
1-(2-Chlorophenyl)-3-(1H-imidazol-1-yl)propane: Similar to the target compound but with a saturated carbon chain instead of a butynyl group.
The uniqueness of this compound lies in its butynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
88557-61-3 |
|---|---|
分子式 |
C19H15ClN2 |
分子量 |
306.8 g/mol |
IUPAC名 |
1-[1-(2-chlorophenyl)-1-phenylbut-3-ynyl]imidazole |
InChI |
InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h1,3-11,13-15H,12H2 |
InChIキー |
FXRRCYZLFHOSGB-UHFFFAOYSA-N |
正規SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


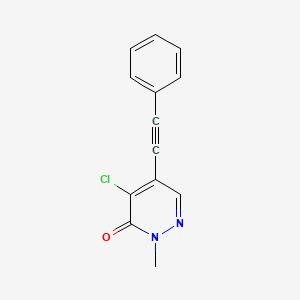
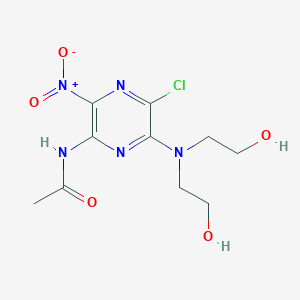
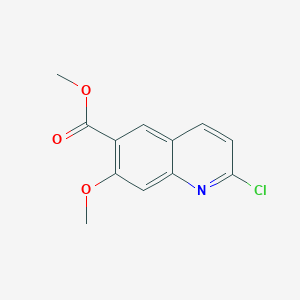

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

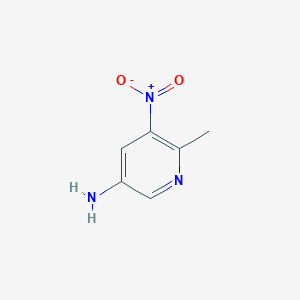


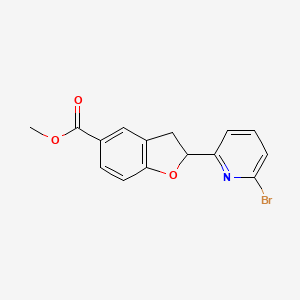
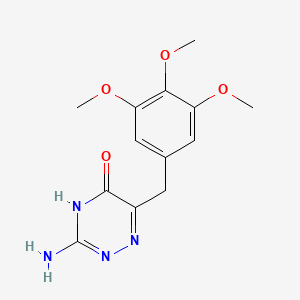
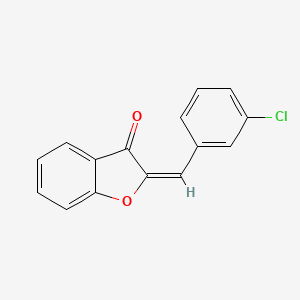
![2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B12923265.png)

